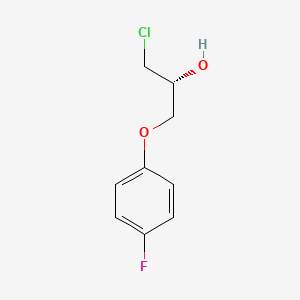

(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol

描述

®-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a chiral compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by the presence of a chlorine atom, a fluorophenoxy group, and a hydroxyl group attached to a propanol backbone. Its unique structure imparts specific chemical and physical properties that make it valuable for research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol typically involves the reaction of ®-epichlorohydrin with 4-fluorophenol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 4-fluorophenol attacks the epoxide ring of ®-epichlorohydrin, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack and to neutralize the generated hydrogen chloride.

Industrial Production Methods

On an industrial scale, the production of ®-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions, improved safety, and higher yields compared to batch processes.

化学反应分析

Oxidation Reactions

The secondary hydroxyl group at the C2 position undergoes oxidation to form a ketone. This reaction is critical for modifying the compound’s polarity and reactivity.

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Acidic aqueous solution | 1-Chloro-3-(4-fluorophenoxy)propan-2-one | Two-electron oxidation via acid-catalyzed deprotonation |

| Pyridinium chlorochromate (PCC) | Anhydrous dichloromethane | 1-Chloro-3-(4-fluorophenoxy)propan-2-one | Mild oxidation preserving stereochemistry |

The fluorophenoxy group stabilizes the intermediate oxonium ion, facilitating ketone formation. Chiral centers are retained due to the absence of racemization under mild conditions (e.g., PCC) .

Nucleophilic Substitution Reactions

The chlorine atom at C1 participates in bimolecular nucleophilic substitution (SN₂), though steric hindrance from the bulky fluorophenoxy group slightly reduces reactivity compared to primary chlorides.

| Nucleophile | Conditions | Product | Stereochemical Outcome |

|---|---|---|---|

| Sodium azide (NaN₃) | DMF, 80°C | (R)-1-Azido-3-(4-fluorophenoxy)propan-2-ol | Inversion at C1 (Walden inversion) |

| Sodium thiophenolate (PhSNa) | Ethanol, reflux | (R)-1-Phenylthio-3-(4-fluorophenoxy)propan-2-ol | Partial racemization due to solvent effects |

SN₂ mechanisms dominate, with transition states influenced by the electron-withdrawing fluorophenoxy group, which polarizes the C–Cl bond. Steric effects reduce reaction rates compared to less hindered analogs .

Reduction Reactions

The chlorine atom can be replaced via radical pathways or catalytic hydrogenolysis, though these are less common.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Dry THF, 0°C → RT | (R)-3-(4-Fluorophenoxy)propan-2-ol | Side reactions may occur due to competing alcohol reduction |

| H₂/Pd-C | Ethanol, 25°C | (R)-3-(4-Fluorophenoxy)propan-2-ol | Retains stereochemistry via heterolytic cleavage |

Reduction of the C–Cl bond is selective under hydrogenolysis conditions, preserving the hydroxyl group and fluorophenoxy moiety.

Etherification and Protecting Group Strategies

The hydroxyl group can be protected or functionalized to enhance stability during multi-step syntheses.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Trimethylsilyl chloride (TMSCl) | Pyridine, RT | (R)-1-Chloro-3-(4-fluorophenoxy)-2-(TMS-oxy)propane | Stabilizes alcohol for Grignard reactions |

| Acetic anhydride | DMAP, CH₂Cl₂ | (R)-1-Chloro-3-(4-fluorophenoxy)-2-acetoxypropane | Facilitates selective substitution at C1 |

Protection strategies are essential for synthesizing derivatives used in pharmaceuticals or agrochemicals .

Mechanistic Insights and Stereochemical Considerations

-

Oxidation : Proceeds via a two-step deprotonation-oxidation sequence, with the fluorophenoxy group enhancing intermediate stability through resonance.

-

Substitution : SN₂ pathways are favored for small nucleophiles (e.g., azide), while bulkier nucleophiles may exhibit mixed SN₁/SN₂ behavior due to steric effects .

-

Chirality Retention : Mild reagents (e.g., PCC) preserve the (R)-configuration, critical for enantioselective synthesis.

This compound’s versatility in synthetic chemistry underscores its value as a chiral building block for bioactive molecules. Future studies should explore its catalytic asymmetric reactions and applications in drug discovery.

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol serves as an important intermediate in the synthesis of more complex organic molecules. Its chirality makes it particularly valuable in asymmetric synthesis, where it can act as a chiral auxiliary to enhance the selectivity of reactions. This property is crucial for developing pharmaceuticals that require specific stereochemistry for efficacy and safety.

Reactions and Transformations

The compound can undergo various chemical reactions, including:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : It can be reduced to form the corresponding alcohol.

- Substitution : The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Pharmacological Applications

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as an intermediate in the synthesis of pharmaceuticals. Its structural features may enhance bioavailability and therapeutic efficacy. Compounds with similar structures have been linked to pharmacological activities such as selective serotonin reuptake inhibition (SSRIs) and potential neuropharmacological effects .

Biological Activity Studies

Research has shown that this compound can interact with various biological targets, including enzymes and receptors involved in neurotransmission. Understanding these interactions is vital for assessing its pharmacological potential and safety profile .

Industrial Applications

Agrochemicals and Specialty Chemicals

this compound is also employed in the production of specialty chemicals, including agrochemicals. Its ability to serve as a precursor for various chemical syntheses makes it valuable in industrial applications where specific chemical properties are required .

Case Studies

作用机制

The mechanism of action of ®-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. For example, the hydroxyl group can form hydrogen bonds with active site residues of enzymes, while the fluorophenoxy group can engage in hydrophobic interactions with the enzyme’s binding pocket. These interactions can modulate the enzyme’s activity and affect the overall biological pathway.

相似化合物的比较

Similar Compounds

- ®-(+)-1-Chloro-3-(4-chlorophenoxy)-2-propanol

- ®-(+)-1-Chloro-3-(4-bromophenoxy)-2-propanol

- ®-(+)-1-Chloro-3-(4-methylphenoxy)-2-propanol

Uniqueness

®-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is unique due to the presence of the fluorine atom in the phenoxy group. Fluorine atoms can significantly alter the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. This makes ®-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol particularly valuable in the design of pharmaceuticals and other bioactive compounds, as the fluorine atom can enhance the compound’s stability, bioavailability, and binding affinity.

生物活性

(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is an organic compound notable for its unique structural features, which include a chlorine atom, a fluorophenoxy group, and a hydroxyl group. This compound is a chiral molecule, existing in two enantiomeric forms: (R)-(+)- and (S)-(-)-1-chloro-3-(4-fluorophenoxy)-2-propanol. The biological activity of this compound is closely related to its structural characteristics, influencing its potential applications in medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 204.63 g/mol. Its chirality plays a significant role in its biological interactions, as different enantiomers can exhibit distinct pharmacological effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Pharmacological Properties : Compounds with similar structures often exhibit significant pharmacological properties. The fluorophenoxy group enhances lipophilicity and bioavailability, which may improve the efficacy of this compound as a therapeutic agent. Similar compounds have been identified as selective serotonin reuptake inhibitors (SSRIs) or possessing neuropharmacological effects .

- Binding Affinity : Interaction studies indicate that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in neurotransmission. Understanding these interactions is critical for evaluating its pharmacological potential and safety profile .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals its unique position in medicinal chemistry:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Fluoxetine | SSRI with fluorinated phenyl group | Antidepressant; selective serotonin reuptake inhibitor |

| Duloxetine | Dual reuptake inhibitor | Treats depression and anxiety disorders |

| Tomoxetine | Norepinephrine reuptake inhibitor | Potential treatment for ADHD |

| Nisoxetine | Similar structure to Tomoxetine | Norepinephrine reuptake inhibition |

This table highlights that while many compounds share structural similarities, the specific combination of halogen substituents in this compound contributes to its distinct biological profile .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological characterization of this compound. For instance:

- Synthesis Techniques : Various synthetic methods have been developed to produce this compound, emphasizing its versatility for research and industrial applications .

- Pharmacodynamics : Pharmacodynamic studies suggest that this compound may exhibit selective binding to specific receptors, influencing its therapeutic potential. For example, research indicates that related compounds can modulate serotonin levels, impacting mood disorders .

属性

IUPAC Name |

(2R)-1-chloro-3-(4-fluorophenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4,8,12H,5-6H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIKOYZBGUHWAB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(CCl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1OC[C@H](CCl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584212 | |

| Record name | (2R)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307532-04-3 | |

| Record name | (2R)-1-Chloro-3-(4-fluorophenoxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307532-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。